molecular formula C17H14N2O B12129948 1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol CAS No. 72350-07-3

1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol

Cat. No.: B12129948
CAS No.: 72350-07-3
M. Wt: 262.30 g/mol
InChI Key: JXLZYMPHURMGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthol group linked to a pyridylimine moiety

Preparation Methods

The synthesis of 1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol typically involves a multi-step process. One common method includes the condensation of 4-methyl-2-pyridinecarboxaldehyde with 2-naphthol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to achieve higher yields and purity.

Chemical Reactions Analysis

1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthol ring, using reagents such as halogens or alkylating agents

Scientific Research Applications

1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol has been extensively studied for its applications in various scientific domains:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It exhibits properties that make it a candidate for further investigation in pharmacology.

    Medicine: Research has indicated that this compound may possess therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms underlying its bioactivity.

Comparison with Similar Compounds

1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol can be compared with other similar compounds, such as:

    2-Pyrrolidinone, 1-methyl-: This compound shares structural similarities but differs in its chemical properties and applications.

    Pyrrolone and Pyrrolidinone Derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities, making them valuable in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of a naphthol group with a pyridylimine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

72350-07-3

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

1-[(4-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C17H14N2O/c1-12-8-9-18-17(10-12)19-11-15-14-5-3-2-4-13(14)6-7-16(15)20/h2-11,20H,1H3

InChI Key

JXLZYMPHURMGGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.